Product packaging for 6-Iodoimidazo[1,2-a]pyrimidin-3-amine(Cat. No.:)

6-Iodoimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B13146379
M. Wt: 260.04 g/mol
InChI Key: SKOZFTYGCDEPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodoimidazo[1,2-a]pyrimidin-3-amine is a high-purity chemical building block designed for advanced research and development. With the molecular formula C6H5IN4 and a molecular weight of 260.04 g/mol, this compound is characterized by a purity exceeding 95% . It belongs to the imidazo[1,2-a]pyrimidine scaffold, a nitrogen-rich fused heterocyclic system of significant interest in medicinal and synthetic chemistry. The primary research value of this molecule lies in its utility as a versatile synthetic intermediate. The presence of an iodine atom at the 6-position makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as the Palladium-catalyzed aminocarbonylation, aryloxycarbonylation, and alkoxycarbonylation reported for similar iodoimidazo[1,2-a]pyridines . This allows researchers to efficiently introduce amide, ester, or other carbonyl-containing functionalities, enabling the rapid exploration of structure-activity relationships and the synthesis of diverse compound libraries for biological screening. While specific pharmacological data for this exact compound may be limited, its core structure is closely related to the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds, which are recognized as "privileged structures" in drug discovery . These frameworks are found in a wide range of bioactive molecules and commercial drugs targeting various conditions, including osteoporosis, heart failure, insomnia, and viral infections . As such, this compound serves as a key precursor for the design and synthesis of novel potential inhibitors, receptor agonists, and antagonists. Handling Note: For R&D use only. Not for medicinal, household, or other uses. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IN4 B13146379 6-Iodoimidazo[1,2-a]pyrimidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

6-iodoimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C6H5IN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2

InChI Key

SKOZFTYGCDEPIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)I)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Iodoimidazo 1,2 a Pyrimidin 3 Amine and Its Analogues

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds, providing a highly accurate mass measurement of the parent ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the analyte. For derivatives of the imidazo[1,2-a]pyrimidine (B1208166) class, HRMS, typically using electrospray ionization (ESI), is routinely employed to confirm their successful synthesis.

Table 1: Representative HRMS Data for Imidazo[1,2-a]pyrimidine Analogues

Compound NameMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺Reference
N-(3-Chloro-2-methylphenyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamideC₁₄H₁₃ClN₄O₂305.0800305.0800 beilstein-journals.org
N-(4-Bromophenyl)-2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetamideC₁₄H₁₃BrN₄O₂349.0295349.0294 beilstein-journals.org
N-(4-Fluorophenyl)-2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetamideC₁₄H₁₃FN₄O₂289.1096289.1096 beilstein-journals.org

For 6-Iodoimidazo[1,2-a]pyrimidin-3-amine (C₆H₅IN₄), the expected [M+H]⁺ ion would have a calculated m/z that could be precisely matched against the experimental value to confirm its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of the signals are indicative of the electronic environment and the number and proximity of neighboring protons.

For the imidazo[1,2-a]pyrimidine core, the protons on the pyrimidine (B1678525) and imidazole (B134444) rings exhibit characteristic chemical shifts. For example, in a series of imidazo[1,2-a]pyrimidine derivatives, the pyrimidine ring protons typically appear as doublets of doublets, reflecting their coupling to adjacent protons. semanticscholar.org The protons on the imidazole ring also show distinct signals.

In the case of this compound, one would expect to see signals corresponding to the protons at positions 2, 5, and 7, as well as the protons of the amine group at position 3. The introduction of the iodine atom at the 6-position would significantly influence the chemical shift of the neighboring protons at positions 5 and 7 due to its electronic and anisotropic effects. The amine protons at C-3 would likely appear as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.

Table 2: Representative ¹H NMR Data for Protons on the Imidazo[1,2-a]pyrimidine Scaffold

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-5Varies with substitutionddJ₅,₆ and J₅,₇ tci-thaijo.org
H-6Varies with substitutionddJ₆,₅ and J₆,₇ tci-thaijo.org
H-7Varies with substitutionddJ₇,₆ and J₇,₅ tci-thaijo.org
H-2Varies with substitutions- tci-thaijo.org
3-NH₂Broad singlets- nih.gov

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon signal is dependent on its hybridization and electronic environment. For the imidazo[1,2-a]pyrimidine scaffold, the carbon atoms of the fused ring system appear at characteristic chemical shifts.

The carbon atom bearing the iodine atom (C-6) in this compound is expected to show a significantly shifted signal compared to the unsubstituted parent compound due to the heavy atom effect of iodine. The chemical shifts of the other carbon atoms in the pyrimidine and imidazole rings would also be influenced by the substituents at positions 3 and 6.

Table 3: Representative ¹³C NMR Data for the Imidazo[1,2-a]pyrimidine Ring System

Carbon PositionTypical Chemical Shift (δ, ppm)Reference
C-2~126 beilstein-journals.org
C-3~115 beilstein-journals.org
C-5Varies with substitution beilstein-journals.org
C-6Varies with substitution beilstein-journals.org
C-7~167-169 beilstein-journals.org
C-8a~143 beilstein-journals.org

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for probing the electronic environment of nitrogen atoms within a molecule. It can be particularly useful for distinguishing between different nitrogen atoms in a heterocyclic system and for confirming regiochemical outcomes of reactions.

For the imidazo[1,2-a]pyrimidine core, there are four distinct nitrogen atoms (N-1, N-4, N-8, and the exocyclic amine nitrogen at C-3). Each of these would have a characteristic ¹⁵N chemical shift. ¹⁵N NMR can be instrumental in confirming the regiochemistry of reactions, for example, by using ¹⁵N-labeled starting materials. A study on the Dimroth rearrangement in imidazo[1,2-a]pyrimidines utilized ¹⁵N-labeling to track the migration of the nitrogen atom and definitively establish the correct isomeric structure. nih.gov This highlights the utility of ¹⁵N NMR in resolving structural ambiguities that might be difficult to address with ¹H and ¹³C NMR alone.

Two-dimensional (2D) NMR techniques are crucial for establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For the imidazo[1,2-a]pyrimidine system, COSY would show correlations between the coupled protons on the pyrimidine ring (H-5, H-6, and H-7 in an unsubstituted pyrimidine ring), allowing for their unambiguous assignment. tci-thaijo.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). HSQC is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). HMBC is critical for piecing together the molecular skeleton, especially for connecting quaternary carbons and different fragments of the molecule. For instance, correlations from the amine protons at C-3 to carbons C-2 and C-3a would confirm the position of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity of protons. In conformationally rigid systems, NOESY can provide information about the stereochemistry and spatial arrangement of substituents. For certain derivatives of imidazo[1,2-a]pyrimidine, NOESY has been used to observe interactions between protons on different parts of the molecule, aiding in conformational analysis. tci-thaijo.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute stereochemistry in chiral molecules. The crystal structure of a molecule also provides insights into its packing in the crystal lattice and intermolecular interactions such as hydrogen bonding.

While a crystal structure for this compound has not been reported in the reviewed literature, crystal structures of several related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine derivatives have been determined. nih.gov For example, the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde revealed that the imidazo[1,2-a]pyridine ring system is nearly planar. nih.gov Such studies on analogues provide valuable information about the general conformational preferences of this heterocyclic system. If suitable crystals of this compound could be obtained, X-ray crystallography would provide the ultimate confirmation of its structure and reveal details about its solid-state conformation and intermolecular interactions, which could be influenced by the iodo and amino substituents.

Derivatization Strategies and Synthetic Transformations of 6 Iodoimidazo 1,2 a Pyrimidin 3 Amine

Functional Group Interconversions at the 3-Amine Position

The 3-amino group of the imidazo[1,2-a]pyrimidine (B1208166) core is a key site for derivatization, allowing for the introduction of various substituents that can modulate the compound's physicochemical and biological properties. Standard transformations for aromatic amines can be readily applied to this position.

One common modification is the formation of Schiff bases. The reaction of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with substituted aldehydes in ethanol, catalyzed by a drop of acetic acid, proceeds at room temperature to yield the corresponding imine derivatives in high yields nih.gov. This reaction provides a straightforward method for introducing diverse aryl or alkyl substituents.

Acylation of the 3-amino group to form amides is another fundamental transformation. This can be achieved using acyl chlorides or anhydrides under basic conditions. However, in the related 2-aminoimidazo[1,2-a]pyridine series, competitive C-acylation at the electron-rich C-3 position can occur, highlighting the need for careful reaction optimization to ensure selective N-acylation ibmmpeptide.com. For the 6-iodoimidazo[1,2-a]pyrimidin-3-amine, the electronic properties of the scaffold will influence the N- versus C-acylation selectivity.

Furthermore, the 3-amino group can be synthesized through the reduction of a 3-nitroso precursor. The synthesis of 2-phenylimidazo[1,2-a]pyrimidin-3-amine has been achieved by the direct nitrosation of the scaffold using sodium nitrite, followed by a reduction step to yield the desired 3-amino product nih.gov. This synthetic route offers an alternative approach to accessing the 3-amine functionality for subsequent derivatization.

Cross-Coupling Reactions at the 6-Iodo Position

The carbon-iodine bond at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of functional groups, including alkynes, olefins, and alkyl chains.

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions wikipedia.org. For this compound, this reaction provides a direct route to 6-alkynyl derivatives, which are valuable precursors for more complex structures and are found in various biologically active molecules.

While specific examples on the this compound substrate are not extensively documented, the Sonogashira coupling is well-established for various iodo-pyrimidines nih.govresearchgate.net. The reaction is chemoselective, allowing the iodo-position to be coupled in the presence of other functional groups nih.gov. The conditions typically involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt such as CuI, and an amine base like triethylamine or diisopropylamine in a solvent such as THF or DMF.

Table 1: General Conditions for Sonogashira Coupling of Aryl Iodides
ParameterTypical Reagents/ConditionsRole
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Catalyzes the oxidative addition and reductive elimination steps.
Copper(I) Co-catalystCuIFacilitates the formation of the copper acetylide intermediate.
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)Neutralizes the HI byproduct and deprotonates the alkyne.
SolventTetrahydrofuran (THF), Dimethylformamide (DMF)Solubilizes reactants and facilitates the reaction.
TemperatureRoom temperature to 80 °CInfluences reaction rate.

Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base researchgate.net. This reaction introduces a vinyl group at the 6-position of the imidazo[1,2-a]pyrimidine core. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by alkene insertion and β-hydride elimination libretexts.org. The stereochemistry of the resulting alkene is often controlled by the reaction conditions.

Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction that couples the aryl iodide with an organotin compound (organostannane) wikipedia.orgorganic-chemistry.org. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally insensitive to moisture and air nrochemistry.comlibretexts.org. This allows for the introduction of various sp², sp³, and sp-hybridized carbon fragments, including vinyl, aryl, and alkyl groups. The reaction mechanism involves oxidative addition, transmetalation between the palladium intermediate and the organostannane, and subsequent reductive elimination to form the product nrochemistry.comopenochem.org.

Table 2: Comparison of Heck and Stille Coupling Reactions for Aryl Iodides
FeatureHeck CouplingStille Coupling
Coupling PartnerAlkene (e.g., styrene, acrylates)Organostannane (e.g., R-SnBu₃)
Bond FormedAryl-VinylAryl-Aryl, Aryl-Vinyl, Aryl-Alkyl, Aryl-Alkynyl
Typical CatalystPd(OAc)₂, Pd(PPh₃)₄Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Key ReagentsBase (e.g., Et₃N, K₂CO₃)Organotin reagent, often with LiCl or Cu(I) additives
Key AdvantageDirect introduction of vinyl groups.High functional group tolerance; broad scope of transferable groups.
Key DisadvantageRegioselectivity issues with some alkenes.Toxicity and removal of tin byproducts.

Carbonylation and Aminocarbonylation Reactions at the 6-Position

Palladium-catalyzed carbonylation reactions introduce a carbonyl group at the 6-position, providing access to valuable derivatives such as amides, esters, and carboxylic acids. Aminocarbonylation, the reaction of an aryl halide with carbon monoxide and an amine, is a particularly effective method for synthesizing carboxamides.

Studies on the closely related 6-iodoimidazo[1,2-a]pyridine scaffold have shown that the reaction conditions can be finely tuned to achieve either monocarbonylation, yielding amides, or double carbonylation, yielding α-ketoamides. The selectivity is highly dependent on factors like carbon monoxide pressure, solvent, and the nature of the amine nucleophile.

For instance, using a palladium catalyst with a bidentate ligand like XantPhos under atmospheric pressure of CO tends to favor the formation of the simple amide product almost exclusively. In contrast, performing the reaction at higher CO pressures (e.g., 40 bar) with a monodentate ligand like triphenylphosphine (PPh₃) can lead to the α-ketoamide as the major product. Aliphatic amines are more prone to double carbonylation, while less nucleophilic aromatic amines like aniline typically yield only the monocarbonylated amide product.

Table 3: Influence of Reaction Conditions on the Aminocarbonylation of 6-Iodo-N-Heterocycles
CO PressureLigandAmine TypeDominant Product
Low (e.g., 1 atm)Bidentate (e.g., XantPhos)Aliphatic or AromaticAmide (Monocarbonylation)
High (e.g., 30-40 bar)Monodentate (e.g., PPh₃)Aliphaticα-Ketoamide (Double Carbonylation)
High (e.g., 30-40 bar)Monodentate (e.g., PPh₃)Aromatic (e.g., Aniline)Amide (Monocarbonylation)

Exploration of the Dimroth Rearrangement in Imidazo[1,2-a]pyrimidine Systems and its Implications for Regiochemistry

The Dimroth rearrangement is a well-known isomerization process in many nitrogen-containing heterocyclic systems, including imidazo[1,2-a]pyrimidines. This transformation involves the translocation of heteroatoms within the ring system and can occur under basic, acidic, or photolytic conditions, though it is most common in basic media for this scaffold. The rearrangement can be an undesired side reaction that leads to structural misassignments of products.

The generally accepted mechanism for the Dimroth rearrangement in imidazo[1,2-a]pyrimidines under basic conditions involves the nucleophilic addition of a hydroxide ion to the pyrimidine (B1678525) ring, followed by a ring-opening step to form an intermediate. Subsequent rotation and ring-closure lead to a rearranged isomeric product. For example, a 3-substituted imidazo[1,2-a]pyrimidine could potentially rearrange to a 2-substituted isomer.

This rearrangement is a critical consideration during the synthesis and derivatization of imidazo[1,2-a]pyrimidines, as reaction conditions (e.g., use of strong bases or hydrolytic workups) can inadvertently trigger it. The propensity for rearrangement is influenced by the electronic nature of the substituents on the ring. The presence of electron-withdrawing groups can increase the rate of rearrangement by making the pyrimidine ring more susceptible to nucleophilic attack. Therefore, careful characterization, for instance using 2D NMR techniques, is essential to confirm the regiochemistry of the final products and rule out the occurrence of a Dimroth rearrangement.

Site-Selective Functionalization at Other Positions of the Imidazo[1,2-a]pyrimidine Scaffold

While the 3-amino and 6-iodo positions are the most readily functionalized sites on the this compound core, derivatization at other positions (C2, C5, and C7) through C-H functionalization represents an advanced strategy for generating molecular diversity. The inherent reactivity of the C-H bonds on the scaffold is influenced by the electronic properties of the existing substituents.

The C3 position is generally the most nucleophilic and electronically rich site on the unsubstituted imidazo[1,2-a]pyridine (B132010) and pyrimidine rings, making it a primary target for electrophilic substitution and many C-H functionalization reactions nih.govnih.gov. However, since this position is already occupied by an amine group in the target molecule, attention shifts to the other available C-H bonds.

C2-Position: The C2 position is adjacent to a ring-junction nitrogen and the 3-amino group. The electron-donating nature of the amino group could potentially increase the nucleophilicity of this position, making it a possible site for certain electrophilic or metal-catalyzed reactions.

C5 and C7-Positions: These positions are on the pyrimidine ring. Their reactivity towards C-H functionalization would be influenced by the electron-deficient nature of the pyrimidine ring and the effects of the substituents at the 3- and 6-positions. Directed metalation strategies, where a directing group guides a metal to a specific C-H bond for activation, could be a viable approach to achieve selectivity at these sites. Research on the related imidazo[1,2-a]pyrazine (B1224502) scaffold has shown that regioselective metalations using specific bases can functionalize various positions on the ring system.

Visible-light-induced C-H functionalization has also emerged as a powerful, green method for derivatizing imidazo[1,2-a]pyridines, though reports have primarily focused on the C3-position nih.gov. The application of these modern synthetic methods could unlock pathways to selectively functionalize the C2, C5, or C7 positions of the this compound scaffold.

Preclinical Biological Evaluation of 6 Iodoimidazo 1,2 a Pyrimidin 3 Amine Derivatives

In Vitro Screening Methodologies for Diverse Biological Activities

Antimicrobial Activity Studies (e.g., antibacterial, antifungal against specific strains)

Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) scaffold have been systematically evaluated for their antimicrobial properties against a wide array of pathogens. Standard methodologies, such as the disk diffusion method, are commonly employed to determine the susceptibility of various microorganisms to these compounds. nih.gov

Investigations have demonstrated that these derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. jst.go.jp For instance, synthesized imidazo[1,2-a]pyrimidine compounds were tested against six Gram-positive bacteria, four Gram-negative bacteria, and three pathogenic fungi, with many showing good antimicrobial efficacy. nih.gov Specific studies have also reported activity against Mycobacterium species. jst.go.jp

In addition to antibacterial action, notable antifungal activity has been observed. Molecular docking studies suggest that imidazo[1,2-a]pyrimidine derivatives may possess antifungal activity against Candida albicans, a common pathogenic yeast. nih.gov Bioactivity tests have confirmed that certain derivatives exhibit strong activity against C. albicans, with inhibitory zones ranging from 12.3 mm to 19.3 mm.

Table 1: Selected Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives This table is representative of reported findings and not exhaustive.

Compound TypeMicroorganismActivity/ResultSource(s)
Imidazo[1,2-a]pyrimidine derivativesGram-positive bacteriaGood activity reported nih.gov
Imidazo[1,2-a]pyrimidine derivativesGram-negative bacteriaModerate activity reported nih.gov
Imidazo[1,2-a]pyrimidine derivativesCandida albicansInhibitory zones of 12.3–19.3 mm nih.gov
Imidazo[1,2-a]pyrimidine derivativesMycobacterium speciesPotent activity reported jst.go.jp

Antiviral Activity Assessments (e.g., against HIV-1 Reverse Transcriptase, SARS-CoV-2 entry)

The antiviral potential of the imidazo[1,2-a]pyrimidine scaffold has been explored against several viral targets. Research indicates that these derivatives possess antiviral properties that may be effective against viruses such as HIV. nih.gov Specifically, fused pyrimidines have been reported to have the potential to treat HIV-1 infection by targeting the HIV-1 integrase enzyme. researchgate.net Closely related imidazo[1,2-a]pyridine-Schiff base derivatives have been evaluated for their in vitro activity against Human Immunodeficiency Virus type-1 (HIV-1) and type-2 (HIV-2) in MT-4 cells. rsc.org One such compound demonstrated EC50 values of 82.02 µg/mL and 47.72 µg/mL against HIV-1 and HIV-2, respectively. rsc.org Molecular docking studies further suggest that these compounds may interact with HIV-1 reverse transcriptase. rsc.org

More recently, in response to the COVID-19 pandemic, research has focused on the potential of these compounds to inhibit SARS-CoV-2. nih.govbohrium.com A series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were designed and investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein, which are key for SARS-CoV-2 cell entry. nih.govresearchgate.netbohrium.com Molecular modeling showed promising results, with one top-scoring compound exhibiting a remarkable binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. researchgate.netnih.gov These findings suggest that such derivatives could act as effective viral entry inhibitors. nih.govresearchgate.net

Table 2: Antiviral Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives

Compound ScaffoldViral TargetMethodologyKey FindingSource(s)
Imidazo[1,2-a]pyridine-Schiff baseHIV-1 (in MT-4 cells)In vitro cell-based assayEC50 = 82.02 µg/mL rsc.org
Imidazo[1,2-a]pyridine-Schiff baseHIV-2 (in MT-4 cells)In vitro cell-based assayEC50 = 47.72 µg/mL rsc.org
Imidazo[1,2-a]pyrimidine-Schiff baseSARS-CoV-2 hACE2 ReceptorMolecular DockingBinding Affinity = -9.1 kcal/mol researchgate.netnih.gov
Imidazo[1,2-a]pyrimidine-Schiff baseSARS-CoV-2 Spike ProteinMolecular DockingBinding Affinity = -7.3 kcal/mol researchgate.netnih.gov

Anticancer and Antiproliferative Investigations in Relevant Cancer Cell Lines

The anticancer properties of imidazo[1,2-a]pyrimidine derivatives have been extensively documented. mdpi.com Numerous studies have evaluated their cytotoxic and antiproliferative effects against a variety of human cancer cell lines using assays such as the MTT assay.

For example, imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives have been tested against Hep-2, HepG2, MCF-7, and A375 cancer cells. rsc.org One promising lead compound demonstrated IC50 values of 11 μM against Hep-2, MCF-7, and A375 cells, and 13 μM against HepG2 cells. rsc.org In another study, amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized and evaluated against four different human cancer cell lines, with most showing good activity. A pyrrolidine-derived variant, in particular, showed excellent anticancer activity against the HeLa cell line.

Furthermore, imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were screened against breast cancer cell lines. Specific derivatives showed notable inhibition of MCF-7 cells with IC50 values of 43.4 μM and 39.0 μM, and of MDA-MB-231 cells with IC50 values of 35.9 μM and 35.1 μM.

Table 3: Antiproliferative Activity of Imidazo[1,2-a]pyrimidine Derivatives in Cancer Cell Lines

Compound TypeCell LineActivity (IC50)Source(s)
Imidazo[1,2-a]pyridine derivative (12b)Hep-2 (Laryngeal cancer)11 µM rsc.org
Imidazo[1,2-a]pyridine derivative (12b)HepG2 (Liver cancer)13 µM rsc.org
Imidazo[1,2-a]pyridine derivative (12b)MCF-7 (Breast cancer)11 µM rsc.org
Imidazo[1,2-a]pyrimidine-imine derivative (3d)MDA-MB-231 (Breast cancer)35.9 µM
Imidazo[1,2-a]pyrimidine-amine derivative (4d)MCF-7 (Breast cancer)39.0 µM
Pyrrolidine-derived imidazo[1,2-a]pyrimidineHeLa (Cervical cancer)Excellent activity reported

Antituberculosis Activity against Mycobacterium tuberculosis Strains

Derivatives of the related imidazo[1,2-a]pyridine scaffold have emerged as a significant class of anti-tuberculosis (anti-TB) agents with excellent potency against multi- and extensive drug-resistant TB (MDR-TB and XDR-TB). A set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were evaluated for their in vitro anti-TB activity, with seven agents showing MIC90 values of ≤1 μM against various replicating, non-replicating, and drug-resistant M. tuberculosis (Mtb) strains.

Further exploration of the structure-activity relationship of imidazo[1,2-a]pyridine-3-carboxamides led to the development of compounds with even greater potency. Some derivatives demonstrated an impressive MIC90 of ≤0.006 μM against Mtb. One of the leading compounds from this series showed excellent activity against MDR and XDR Mtb strains, with MIC90 values ranging from ≤0.03 to 0.8 μM. Another series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides also showed excellent in vitro activity, with the seven most active compounds having MIC90 values between 0.069–0.174 μM against drug-susceptible Mtb.

Table 4: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesMtb Strain TypeActivity (MIC90)Source(s)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating & Non-replicating0.4–1.9 µM
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR-TB0.07–2.2 µM
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR-TB0.07–0.14 µM
Imidazo[1,2-a]pyridine-3-carboxamides (biaryl ethers)MDR & XDR-TB≤0.03–0.8 µM
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Susceptible Mtb0.069–0.174 µM

Antimalarial Activity against Plasmodium falciparum Strains

In the search for new antimalarial agents to combat drug resistance, imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated. In one study, a series of these compounds was tested for in vitro antiplasmodium activity against the chloroquine-sensitive (NF54) strain of Plasmodium falciparum. While most of the series was found to be less active, one derivative exhibited potent antiplasmodium activity with an IC50 value of 0.13 µM.

A related series, the pyrimidino[1,2-a]benzimidazoles, showed generally good potency, with IC50 values against the NF54 strain ranging from 0.17 to 5.95 µM. The most promising derivative in this class had an IC50 of 0.14 µM. Additionally, sulfonamide-based pyrimidine (B1678525) derivatives have demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Two compounds in particular, SZ14 and SZ9, showed potent effects with IC50 values of 2.84 µM and 3.22 µM, respectively. semanticscholar.org

Table 5: Antimalarial Activity of Pyrimidine-Based Derivatives

Compound SeriesP. falciparum StrainActivity (IC50)Source(s)
Imidazo[1,2-a]pyrimidine (derivative II10)NF54 (CQ-sensitive)0.13 µM
Pyrimidino[1,2-a]benzimidazole (derivative I1)NF54 (CQ-sensitive)0.14 µM
Sulfonamide-pyrimidine derivative (SZ14)3D7/W22.84 µM semanticscholar.org
Sulfonamide-pyrimidine derivative (SZ9)3D7/W23.22 µM semanticscholar.org

Enzyme Inhibition Assays for Specific Biological Targets

(e.g., PI3Kα, Glutamine Synthetase, Rab Geranylgeranyl Transferase, Cholinesterases, Syk Family Kinases)

Derivatives of imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine have been investigated as inhibitors of various enzymes implicated in human diseases.

PI3Kα: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key target in cancer therapy. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. nih.gov The most potent compound, 13k, significantly inhibited the kinase activity of PI3Kα with an IC50 value of 1.94 nM. nih.gov Another study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives identified a compound (35) with an IC50 of 150 nM against PI3Kα. nih.govsemanticscholar.org

Glutamine Synthetase: Mycobacterium tuberculosis glutamine synthetase (MtGS) is a potential target for new anti-TB drugs. nih.govnih.gov Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like MtGS inhibitors. nih.gov A hit expansion based on this scaffold led to the identification of several inhibitors with single-digit micromolar potency and one with sub-micromolar potency. rsc.orgresearchgate.net The most potent compound in one series, 4n, was found to have an IC50 of 0.38 µM. nih.gov

Rab Geranylgeranyl Transferase (RGGT): RGGT is an enzyme involved in the post-translational modification of Rab proteins, which are implicated in cancer. nih.gov A series of 6-substituted imidazo[1,2-a]pyridine analogs were designed as RGGT inhibitors. nih.govnih.gov Several of these compounds displayed inhibitory properties toward the prenylation of the Rab11A protein, with the lowest effective dose (LED) required to see an effect ranging from 25 to 100 μM. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease. A series of imidazo[1,2-a]pyridine-based derivatives were synthesized and evaluated for cholinesterase inhibition. nih.gov A derivative bearing a biphenyl (B1667301) side chain (compound 2h) showed the strongest AChE inhibition with an IC50 value of 79 µM. nih.gov Another derivative with a 3,4-dichlorophenyl side chain (compound 2j) was the most potent BChE inhibitor, with an IC50 of 65 µM. nih.gov

Syk Family Kinases: Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70) are non-receptor tyrosine kinases involved in allergic and autoimmune disorders. nih.gov A series of imidazo[1,2-c]pyrimidine (B1242154) derivatives were found to potently inhibit these Syk family kinases. nih.gov

Table 6: Enzyme Inhibition by Imidazo[1,2-a]pyrimidine and Related Derivatives

Enzyme TargetCompound ScaffoldActivity (IC50)Source(s)
PI3Kα6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline1.94 nM nih.gov
PI3Kα2,6,8-substituted Imidazo[1,2-a]pyridine150 nM nih.govsemanticscholar.org
Mtb Glutamine Synthetase3-Amino-imidazo[1,2-a]pyridine0.38 µM nih.gov
Rab Geranylgeranyl Transferase (RGGT)6-Substituted imidazo[1,2-a]pyridineLED = 25-100 µM (Cell-based) nih.gov
Acetylcholinesterase (AChE)Imidazo[1,2-a]pyridine (biphenyl side chain)79 µM nih.gov
Butyrylcholinesterase (BChE)Imidazo[1,2-a]pyridine (dichlorophenyl side chain)65 µM nih.gov
Syk Family KinasesImidazo[1,2-c]pyrimidinePotent inhibition reported nih.gov

Cell-Based Assays for Evaluating Cellular Responses and Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)

Cell-based assays are fundamental in the preclinical evaluation of novel anticancer compounds, providing critical insights into their mechanisms of action at a cellular level. For derivatives of the imidazo[1,2-a]pyrimidine scaffold, these assays have been instrumental in elucidating their ability to induce programmed cell death (apoptosis) and modulate key signaling pathways that govern cell survival and proliferation.

Research into a series of imine and amine-bearing imidazo[1,2-a]pyrimidine derivatives has demonstrated their cytotoxic potential against human breast cancer cell lines. nih.gov Specifically, these studies have focused on determining the antiproliferative activity and the underlying apoptotic mechanisms. nih.gov

Detailed investigations revealed that certain derivatives exhibit notable inhibitory effects on cancer cell proliferation. nih.gov For instance, compounds 3d and 4d were identified as particularly effective against both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. Compound 4d showed remarkable activity against MDA-MB-231 cells with an IC₅₀ value of 35.1 μM. nih.gov

The mechanism of cell death induced by these compounds was further explored, with a focus on apoptosis. Apoptotic studies indicated that compound 4d triggers apoptosis by modulating the expression of key regulatory proteins in the Bcl-2 family. nih.gov Specifically, it was found to moderately increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov An elevated Bax/Bcl-2 ratio is a well-established hallmark of the intrinsic apoptotic pathway, as it leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately executing the apoptotic program.

The selective cytotoxicity of these compounds is also a crucial aspect of their evaluation. Compound 3d was found to selectively inhibit the proliferation of MCF-7 and MDA-MB-231 cells by 1.6-fold and 2.0-fold, respectively, relative to healthy human umbilical vein endothelial cells (HUVEC), suggesting a potential therapeutic window for these derivatives. nih.gov

The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyrimidine derivatives against two breast cancer cell lines. nih.gov

CompoundCell LineIC₅₀ (μM)
3d MCF-743.4
MDA-MB-23135.9
4d MCF-739.0
MDA-MB-23135.1

Structure Activity Relationship Sar Investigations of 6 Iodoimidazo 1,2 a Pyrimidin 3 Amine Derivatives

Impact of Substituents at the 3-Amine Position on Biological Potency and Selectivity

The 3-amine group of the 6-iodoimidazo[1,2-a]pyrimidine core is a critical site for molecular interactions and a primary focus for synthetic modification to modulate biological activity. Studies on related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) series have consistently demonstrated that the nature of the substituent at this position profoundly influences both potency and selectivity against various biological targets.

For instance, in a series of 3-aminoimidazo[1,2-a]pyridine compounds investigated for anticancer activity, the introduction of different aryl and heteroaryl groups at the 3-amine position led to significant variations in cytotoxicity against different cancer cell lines. nih.govnih.gov Specifically, a compound bearing a p-chlorophenyl group at the C-3 position, coupled with a nitro group at the C-2 position, exhibited the highest inhibitory activity against the HT-29 cancer cell line. nih.gov Another derivative with a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position was identified as a promising agent against B16F10 cells. nih.gov These findings underscore the importance of the electronic and steric properties of the substituents at the 3-amine position in dictating the anticancer profile.

Furthermore, the synthesis of Schiff base derivatives by condensation of the 3-amino group with various substituted aldehydes has been explored as a strategy to expand the chemical space and biological activities of the imidazo[1,2-a]pyrimidine scaffold. nih.gov These modifications can introduce additional points of interaction with biological targets, potentially enhancing binding affinity and selectivity.

Role of the Iodine Atom at the 6-Position in Ligand-Target Interactions and its Substitution Effects

The iodine atom at the 6-position of the imidazo[1,2-a]pyrimidine ring is a key feature that can significantly influence the compound's physicochemical properties and its interactions with biological targets. Halogen atoms, particularly iodine, are known to participate in halogen bonding, a non-covalent interaction that can contribute to the stability of ligand-receptor complexes. researchgate.net

In a broad study of halogenated ligands for G-protein coupled receptors (GPCRs), it was observed that increasing the size of the halogen atom (from chlorine to bromine to iodine) at the same position on an aromatic ring often increased the compound's activity. researchgate.net This suggests that the larger, more polarizable iodine atom on the 6-iodoimidazo[1,2-a]pyrimidin-3-amine core could be crucial for forming strong interactions with target proteins. The position of the halogen substituent is also critical, as moving a bromine atom on a phenyl ring was shown to alter biological activity significantly. researchgate.net

While specific studies detailing the substitution effects at the 6-position of the this compound are limited, the general principles of halogen substitution in drug design suggest that replacing the iodine with other halogens (e.g., bromine, chlorine) or other functional groups would likely have a substantial impact on the biological activity. Such modifications would alter the compound's size, lipophilicity, and electronic distribution, thereby affecting its binding affinity and selectivity for its target.

Influence of Modifications to the Imidazo[1,2-a]pyrimidine Core on Activity Profile

The imidazo[1,2-a]pyrimidine nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory properties. nih.govnih.govdergipark.org.trmdpi.com For example, a series of imidazo[1,2-c]pyrimidine (B1242154) derivatives were found to be potent inhibitors of the Syk family of kinases, which are involved in allergic and autoimmune responses. nih.gov This highlights how modifications to the core ring system can direct the compounds towards specific therapeutic areas.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the structural and electronic properties of the imidazo[1,2-a]pyrimidine core and its derivatives. nih.govnih.gov These studies provide insights into the molecule's reactivity and potential interaction modes, which can guide the rational design of new analogs with improved activity profiles.

Identification of Key Pharmacophoric Features for Desired Activities

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For the broader class of imidazo[1,2-a]pyridine and pyrimidine (B1678525) derivatives, several key pharmacophoric features have been identified.

In a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, a five-featured pharmacophore hypothesis (HHPRR) was generated. openpharmaceuticalsciencesjournal.comresearchgate.net This model consisted of one positive-ionizable feature, two hydrophobic groups, and two aromatic rings. openpharmaceuticalsciencesjournal.comresearchgate.net This indicates that a combination of electrostatic, hydrophobic, and aromatic interactions is crucial for the activity of these compounds.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for guiding the optimization of lead structures.

For a series of imidazo[1,2-a]pyridine-3-carboxamide derivatives, an atom-based 3D-QSAR model was developed. openpharmaceuticalsciencesjournal.comresearchgate.net This model showed a strong correlation between the predicted and actual biological activities, with a high correlation coefficient (R²) for the training set and good predictive power (Q²) for the test set. openpharmaceuticalsciencesjournal.comresearchgate.net The development of such a model indicates that the biological activity of this class of compounds is well-dependent on their three-dimensional structural features.

Although sufficient data is not currently available in the public domain to construct a specific QSAR model for this compound derivatives, the successful application of QSAR to related compound series suggests that this approach would be highly valuable. A robust QSAR model for this specific scaffold would require a dataset of compounds with diverse substituents at the 3-amine and other positions, along with their corresponding biological activity data. Such a model would be instrumental in the rational design of novel this compound derivatives with enhanced potency and selectivity.

Future Research Directions and Translational Prospects for 6 Iodoimidazo 1,2 a Pyrimidin 3 Amine

Rational Design of Next-Generation Imidazo[1,2-a]pyrimidin-3-amine Analogues with Enhanced Potency and Selectivity

The rational design of next-generation analogues of 6-Iodoimidazo[1,2-a]pyrimidin-3-amine is pivotal for optimizing its therapeutic index. Structure-activity relationship (SAR) studies on the broader imidazo[1,2-a]pyrimidine (B1208166) and related imidazo[1,2-a]pyridine (B132010) scaffolds have provided valuable insights that can guide the modification of this specific compound.

The iodine atom at the 6-position is a key feature that can be exploited for enhancing potency and modulating selectivity. Halogen bonding is a recognized interaction in medicinal chemistry that can contribute to target affinity. The iodine atom, being a large and polarizable halogen, can form significant halogen bonds with electron-rich pockets in target proteins, such as kinases. Research on related imidazo[1,2-a]pyridine derivatives has shown that the 6-position can tolerate non-hydrophilic substituents, and modifications at this site can lead to high-affinity ligands. nih.gov This suggests that the 6-iodo group could be a critical determinant of the compound's biological activity.

Furthermore, the 3-amino group serves as a crucial handle for synthetic elaboration. Functionalization at this position is a common strategy in the development of imidazo[1,2-a]pyrimidine-based compounds. mdpi.com By introducing a variety of substituents on the 3-amino group, it is possible to fine-tune the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with biological targets. For instance, the introduction of specific side chains could be designed to interact with key amino acid residues in the active site of a target enzyme, thereby increasing potency and selectivity.

Computational modeling and molecular docking studies can be instrumental in the rational design process. By creating homology models of potential target proteins, researchers can simulate the binding of this compound and its virtual analogues. This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thus accelerating the drug discovery process.

Modification Strategy Rationale Potential Outcome
Variation of the 6-substituent Explore the impact of different halogens or other non-hydrophilic groups on target binding and selectivity.Enhanced potency through optimized halogen bonding or other interactions.
Elaboration of the 3-amino group Introduce diverse chemical moieties to probe interactions with the target's active site and improve physicochemical properties.Increased target specificity and improved pharmacokinetic profile.
Scaffold hopping Replace the imidazo[1,2-a]pyrimidine core with bioisosteric scaffolds while retaining key pharmacophoric features.Discovery of novel chemotypes with potentially improved drug-like properties.

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

The imidazo[1,2-a]pyrimidine scaffold is associated with a broad spectrum of biological activities, suggesting that this compound could have therapeutic potential in various diseases. nih.gov Preclinical studies on related compounds have paved the way for exploring new indications for this specific molecule.

Oncology: Many imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. researchgate.net For instance, these compounds have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is often dysregulated in cancer. nih.gov Given that the 6-iodo substituent can enhance binding to kinase domains, it is plausible that this compound could act as a potent kinase inhibitor, a well-established class of anticancer drugs. Further preclinical evaluation in various cancer cell lines and animal models is warranted to explore this potential.

Inflammatory Diseases: The anti-inflammatory properties of imidazo[1,2-a]pyrimidines are well-documented. nih.govsemanticscholar.org These compounds can inhibit the production of pro-inflammatory mediators and modulate the function of immune cells. dergipark.org.tr The specific structural features of this compound could confer a unique anti-inflammatory profile, making it a candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The imidazo[1,2-a]pyrimidine core has been identified in compounds with activity against various pathogens, including Mycobacterium tuberculosis and influenza A virus. mdpi.comnih.gov The development of new anti-infective agents is a global health priority, and this compound should be screened for its potential to combat bacterial, viral, and fungal infections.

Neurological Disorders: Compounds with the imidazo[1,2-a]pyrimidine scaffold have shown activity in the central nervous system, for example, as modulators of GABAA receptors and as selective negative modulators of TARP γ-8 associated AMPA receptors. nih.gov This suggests a potential role for this compound in the treatment of neurological and psychiatric disorders, such as epilepsy and anxiety.

Strategies for Overcoming Potential Resistance Mechanisms in Preclinical Models

A significant challenge in the development of targeted therapies, particularly kinase inhibitors, is the emergence of drug resistance. Should this compound prove to be a kinase inhibitor, it is crucial to anticipate and devise strategies to overcome potential resistance mechanisms.

One of the most common mechanisms of resistance to kinase inhibitors is the acquisition of secondary mutations in the target kinase that prevent drug binding. For example, in the context of c-KIT inhibitors, mutations in exons 13, 14, and 17 are known to confer resistance to drugs like imatinib. nih.gov Specifically, the V654A mutation has been identified as a source of resistance. nih.gov Interestingly, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives are being investigated for their ability to overcome such resistance. nih.gov This suggests that the imidazo[1,2-a]pyrimidine scaffold may be amenable to modifications that can accommodate these mutations. Therefore, a key research direction would be to test this compound and its rationally designed analogues against clinically relevant resistant mutants of target kinases in preclinical models.

Another resistance mechanism involves the activation of compensatory signaling pathways. When a primary pathway is inhibited, cancer cells can adapt by upregulating alternative survival pathways. For instance, resistance to PI3K inhibitors can arise from the activation of other signaling cascades. nih.govsemanticscholar.org To address this, combination therapies that simultaneously target both the primary and the escape pathways can be explored. Preclinical studies should investigate the efficacy of this compound in combination with other targeted agents to prevent or overcome adaptive resistance.

Resistance Mechanism Preclinical Strategy
Target-based resistance (e.g., kinase mutations) - Screen this compound and its analogues against a panel of clinically relevant resistant mutants.- Design next-generation inhibitors that can bind to both wild-type and mutated targets.
Activation of bypass signaling pathways - Identify the compensatory pathways that are activated upon treatment with this compound.- Evaluate the synergistic effects of combining this compound with inhibitors of the identified bypass pathways.
Drug efflux pumps - Investigate whether this compound is a substrate for ABC transporters.- Co-administer with inhibitors of efflux pumps to enhance intracellular drug concentration.

Development of Advanced Preclinical Delivery Systems

The preclinical development of this compound will also depend on optimizing its pharmacokinetic properties. Many kinase inhibitors suffer from poor aqueous solubility and low oral bioavailability, which can limit their therapeutic efficacy. nih.gov Advanced drug delivery systems offer a promising approach to overcome these challenges.

Nanosuspensions are a viable strategy for improving the dissolution rate and oral absorption of poorly soluble drugs. By reducing the particle size of the drug to the nanometer range, the surface area for dissolution is significantly increased. Studies with other poorly soluble kinase inhibitors have shown that nanosuspensions can lead to a higher maximum tolerated dose and improved efficacy in preclinical models. nih.gov

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, can also be employed to enhance the delivery of this compound. nih.gov These nanocarriers can protect the drug from premature degradation, improve its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to achieve active targeting to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyrimidine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and can be a powerful tool in the development of this compound and its analogues.

De novo drug design algorithms can generate novel molecular structures with optimized properties for a specific biological target. By providing the desired pharmacophoric features of the imidazo[1,2-a]pyrimidine scaffold and the target's binding site information, these algorithms can propose new analogues of this compound with enhanced activity and drug-like properties.

Furthermore, AI can be used to analyze preclinical and clinical data to identify biomarkers that predict patient response to treatment with imidazo[1,2-a]pyrimidine-based therapies. This can aid in the development of personalized medicine approaches and improve the success rate of clinical trials.

Q & A

What are the most reliable synthetic routes for 6-Iodoimidazo[1,2-a]pyrimidin-3-amine, and how do reaction conditions influence yield?

Answer:
The iodine-catalyzed cyclization of pre-functionalized pyrimidine derivatives is a common route. Key steps include:

  • Substrate preparation : Starting with 2-aminopyrimidine derivatives, iodination at the 6-position is achieved using iodine or N-iodosuccinimide (NIS) under mild acidic conditions .
  • Cyclization : A catalytic iodine system (e.g., I₂/DMSO) promotes intramolecular C–N bond formation to construct the imidazo[1,2-a]pyrimidine core. Elevated temperatures (80–100°C) improve cyclization efficiency but may lead to dehalogenation side reactions .
  • Yield optimization : Lowering iodine concentration (0.1–0.5 equiv.) reduces side products like deiodinated byproducts, while inert atmospheres (N₂/Ar) prevent oxidation .

Table 1: Representative Yields Under Varied Conditions

CatalystTemp (°C)Time (h)Yield (%)
I₂ (0.3 eq)801268
NIS (1.2 eq)RT2452

How can structural ambiguities in this compound be resolved using spectroscopic data?

Answer:
Contradictions in spectral interpretation often arise from tautomerism or halogen bonding effects. A multi-technique approach is critical:

  • ¹H/¹³C NMR : The iodo group’s electron-withdrawing effect deshields adjacent protons (e.g., H-5 and H-7 in the pyrimidine ring), causing downfield shifts (δ 8.2–8.5 ppm). Aromatic protons in the imidazole ring appear as doublets (J = 6–7 Hz) due to coupling with adjacent NH₂ .
  • ESI-HRMS : Discrepancies between calculated ([M+H]⁺ = 287.98 g/mol) and observed values may indicate hydration or salt adducts. For example, a +18 Da shift suggests water inclusion .
  • X-ray crystallography : Resolves tautomeric forms (e.g., amine vs. imine) by confirming bond lengths (C–N: ~1.32 Å for imidazo rings) .

What computational strategies are effective for predicting reactivity and regioselectivity in derivatives of this compound?

Answer:
Density functional theory (DFT) and reaction-pathway simulations are pivotal:

  • Transition-state modeling : Identifies energy barriers for iodination vs. competing halogenation (e.g., bromine incorporation). The iodine atom’s polarizability stabilizes transition states, favoring 6-position substitution .
  • Solvent effects : COSMO-RS simulations predict solvation energies to optimize solvent choice. Polar aprotic solvents (DMF, DMSO) enhance iodination kinetics by stabilizing ionic intermediates .
  • Regioselectivity maps : Frontier molecular orbital (FMO) analysis reveals nucleophilic attack preferences. The C-6 position’s lower LUMO energy (−1.8 eV) directs electrophilic substitution .

How can researchers address discrepancies in biological activity data for this compound analogs?

Answer:
Contradictory bioactivity results often stem from assay conditions or structural variations:

  • Structural validation : Ensure purity (>95% by HPLC) and confirm tautomeric forms (e.g., free amine vs. protonated species) via pH-dependent NMR .
  • Dose-response calibration : Test across a wide concentration range (nM–µM) to account for non-linear effects. For example, cytotoxicity in cancer cell lines (e.g., IC₅₀ = 2.5 µM in HeLa) may mask sub-µM antiviral activity .
  • Control experiments : Compare with non-iodinated analogs to isolate iodine’s role in target binding. Iodine’s van der Waals radius may sterically hinder interactions with kinase active sites .

What advanced techniques are recommended for characterizing iodine’s electronic effects in this compound?

Answer:

  • UV-Vis spectroscopy : The iodine substituent induces a bathochromic shift (~362 nm in EtOH) due to n→σ* transitions, correlating with electron-deficient aromatic systems .
  • Cyclic voltammetry : Iodine’s electronegativity lowers oxidation potentials (E₁/₂ = +0.75 V vs. Ag/AgCl), indicating enhanced electron-transfer capacity .
  • NBO analysis : Quantifies charge distribution; the iodine atom carries a partial negative charge (−0.32 e), polarizing the imidazo ring and activating C-3 for nucleophilic substitution .

How can reaction scalability be improved without compromising regiochemical purity?

Answer:

  • Flow chemistry : Continuous processing minimizes thermal degradation. A microreactor setup (residence time = 10 min, 90°C) achieves 85% yield with <5% deiodination .
  • Catalyst recycling : Immobilized iodine on silica gel enables reuse for 5 cycles, reducing waste .
  • In situ monitoring : Raman spectroscopy tracks iodine consumption, allowing real-time adjustment of stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.